2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
This compound is characterized by its unique molecular structure, which includes methoxy, phenoxy, acetamido, and iodobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.
Reduction: The acetamido group can be reduced to form corresponding amines.
Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield corresponding aldehydes or ketones, while reduction of the acetamido group can produce primary or secondary amines.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetamido group can form hydrogen bonds with active site residues, while the iodobenzoyl group can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate
- 2-Methoxy-4-[(E)-{[2-(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and iodobenzoyl groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21IN2O5 |
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Molecular Weight |
544.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C24H21IN2O5/c1-16-6-5-7-18(12-16)31-15-23(28)27-26-14-17-10-11-21(22(13-17)30-2)32-24(29)19-8-3-4-9-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
BEPIZXVKCUTFOM-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
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